molecular formula C7H14O3 B3384669 1,1-Dimethoxy-3-methylbutan-2-one CAS No. 56830-13-8

1,1-Dimethoxy-3-methylbutan-2-one

Cat. No. B3384669
CAS RN: 56830-13-8
M. Wt: 146.18 g/mol
InChI Key: SKEKIRYBKDYRQW-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-3-methylbutan-2-one is a chemical compound with the molecular formula C7H14O3 and a molecular weight of 146.18 . It is also known by other names such as 1,1-dimethoxy-3-methyl-butan-2-on and Isopropylglyoxal-dimethylacetal .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, it can be synthesized from 2-Butanol, 1,1-dimethoxy-3-methyl . Another study reported the synthesis of a similar compound, 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular structure of this compound consists of a butan-2-one backbone with two methoxy groups attached to the first carbon atom and a methyl group attached to the third carbon atom .


Physical And Chemical Properties Analysis

This compound has a boiling point of 51 °C (at a pressure of 11 Torr) and a predicted density of 0.945±0.06 g/cm3 .

Scientific Research Applications

Asymmetric Organic Synthesis

1,1-Dimethoxy-3-methylbutan-2-one and its derivatives have significant applications in asymmetric organic synthesis. For instance, a study by Hu and Shan (2020) discussed the synthetic methods for (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, highlighting its diverse applications in this field. They emphasized the development of green chemistry approaches in synthesis, using methanol as a methylating agent and inorganic alkali instead of more hazardous materials (Xiaoyun Hu & Zixing Shan, 2020).

Reagent for Dimethylchromenylation

Bandaranayake et al. (1971) explored the use of 3-hydroxy-3-methyl-1,1-dimethoxybutane as a reagent for dimethylchromenylation. This compound was found effective in synthesizing various dimethylchromens, such as lonchocarpin, jacareubin, and evodionol methyl ether. This research demonstrated its potential as a stable and accessible reagent for producing compounds with a common substitution pattern found in nature (W. Bandaranayake, L. Crombie, & D. A. Whiting, 1971).

Regioselective Demethylation in Organic Reactions

Cannon et al. (1983) conducted a study involving the regioselective demethylation of 4-(2',7'-dimethoxy-1'-naphthyl)-2-methylbutan-2-ol. Their research highlighted the specific demethylation of the more hindered methoxyl group, indicating the compound's role in selective organic reactions (J. Cannon, G. Feutrill, & L. Wong, 1983).

Kinetics in Thermal Gas-Phase Decomposition

Flowers and Öztürk (1975) studied the kinetics of the gas-phase decomposition of 2,3-epoxy-2-methylbutane. Their research revealed the isomerizations to various compounds, including 3-methylbutan-2-one. This study provided insights into the behavior of similar compounds under thermal conditions (Michael C. Flowers & Turgut Öztürk, 1975).

Chemoselective Reactions in Organic Chemistry

Ojima and Kumagai (1978) investigated the chemoselective reactions of allylsilanes with 1,1-dimethoxybutan-3-one, demonstrating its selective reactivity depending on the Lewis acid used. This research contributed to understanding the chemoselectivity in organic synthesis, particularly with similar compounds (I. Ojima & M. Kumagai, 1978).

Safety and Hazards

Safety data sheets indicate that 1,1-Dimethoxy-3-methylbutan-2-one should be handled with care. It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

1,1-dimethoxy-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)6(8)7(9-3)10-4/h5,7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEKIRYBKDYRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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